2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H10FNO It is a derivative of benzofuran, a heterocyclic aromatic organic compound The presence of a fluorine atom at the 4-position of the benzofuran ring and an ethanamine group at the 2-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate fluorinated reagent.
Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and development applications.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(4-fluoro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c11-9-2-1-3-10-8(9)6-7(13-10)4-5-12/h1-3,6H,4-5,12H2 |
InChI Key |
RXBUKCAEXDKVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)CCN)C(=C1)F |
Origin of Product |
United States |
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